4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate
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Overview
Description
4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate, also known as DPPA, is a chemical compound that has been widely studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate is not fully understood. However, it is believed that the compound interacts with specific receptors or enzymes in the body, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate exhibits anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate in lab experiments is its relatively simple synthesis method. However, one limitation is that the compound is not readily available commercially, and therefore must be synthesized in the lab.
Future Directions
There are several potential future directions for research on 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate. One area of interest is the development of new organic semiconductors based on 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate for use in electronic devices. Another area of research is the investigation of 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate and its effects on cellular signaling pathways and gene expression.
Synthesis Methods
The synthesis of 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate involves the reaction of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid with phenyl acetyl chloride in the presence of a base, such as pyridine or triethylamine. The resulting product is then purified through recrystallization or column chromatography.
Scientific Research Applications
4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate has been extensively studied for its potential applications in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as solar cells, transistors, and light-emitting diodes. 4-(1,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl acetate has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
[4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-17(26)27-21-14-12-18(13-15-21)22-16-23(19-8-4-2-5-9-19)25(24-22)20-10-6-3-7-11-20/h2-15,23H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEASCLFTFSBMLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385939 |
Source
|
Record name | ChemDivAM_000203 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5489-50-9 |
Source
|
Record name | ChemDivAM_000203 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90385939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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